molecular formula C18H17NO5 B8507875 methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate

methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate

Cat. No.: B8507875
M. Wt: 327.3 g/mol
InChI Key: ABEANPMLOCFYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate: is a complex organic compound that belongs to the class of isonicotinates This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and an oxopropenyl group attached to an isonicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isonicotinate Backbone: The initial step involves the preparation of the isonicotinate backbone through a reaction between isonicotinic acid and methanol in the presence of a catalyst such as sulfuric acid.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the isonicotinate derivative in the presence of a base such as sodium hydroxide.

    Addition of the Methoxy and Oxopropenyl Groups: The final step involves the addition of the methoxy and oxopropenyl groups through a series of condensation reactions, typically using reagents such as methoxyacetyl chloride and acetic anhydride under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed to convert the oxopropenyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions include derivatives with altered functional groups, such as carbonyl, hydroxyl, or substituted benzyloxy groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate: This compound has a similar structure but differs in the position of the functional groups on the aromatic ring.

    Ethyl 2-(benzyloxy)-5-(3-methoxy-3-oxoprop-1-enyl)isonicotinate: This compound has an ethyl ester group instead of a methyl ester group, leading to differences in its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the isonicotinate backbone, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate

InChI

InChI=1S/C18H17NO5/c1-22-17(20)9-8-14-11-19-16(10-15(14)18(21)23-2)24-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

ABEANPMLOCFYIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To NMP (1 mL) was added methyl acrylate (commercially available from Sigma-Aldrich, St. Louis, Mo., USA), tri-o-tolylphosphine (8.5 mg, 28 μmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) and palladium diacetate (2.5 mg, 11 μmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA). The solution was degassed three time with nitrogen. To this solution was then added a 1 mL NMP solution of methyl 2-(benzyloxy)-5-bromoisonicotinate (120 mg, 372 μmol). The reaction was stirred at 90° C. overnight and then purified by column chromatography (silica gel, 10% EtOAc/hexane) to give desired product H6.2 (50.2 mg, 41.4%). MS ESI (pos.) m/e: 328.1 (M+H)+.
Quantity
8.5 mg
Type
reactant
Reaction Step One
Quantity
2.5 mg
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

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